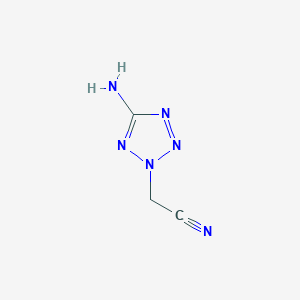

(5-Amino-2H-tetrazol-2-yl)acetonitrile

説明

Structure

3D Structure

特性

CAS番号 |

125707-89-3 |

|---|---|

分子式 |

C3H4N6 |

分子量 |

124.10 g/mol |

IUPAC名 |

2-(5-aminotetrazol-2-yl)acetonitrile |

InChI |

InChI=1S/C3H4N6/c4-1-2-9-7-3(5)6-8-9/h2H2,(H2,5,7) |

InChIキー |

MEQTVQVAFGUQRU-UHFFFAOYSA-N |

正規SMILES |

C(C#N)N1N=C(N=N1)N |

製品の起源 |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Amino 2h Tetrazol 2 Yl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise connectivity and chemical environment of atoms within a molecule. For substituted tetrazoles, NMR is crucial for distinguishing between N1 and N2 isomers, which often form concurrently during synthesis.

The analysis of ¹H and ¹³C NMR spectra provides foundational data for the structural elucidation of (5-Amino-2H-tetrazol-2-yl)acetonitrile. The chemical shifts are indicative of the electronic environment of each nucleus.

In derivatives of 5-aminotetrazole (B145819), the protons of the amino group (NH₂) typically appear as a broad singlet in the region of δ 6.0-6.6 ppm in DMSO-d₆. mdpi.com The methylene (B1212753) protons (CH₂) of the acetonitrile (B52724) group attached to the N2 position of the tetrazole ring are expected to resonate in a distinct region, influenced by the adjacent nitrogen-rich heterocycle.

The ¹³C NMR spectrum is particularly informative for identifying the carbon atoms of the tetrazole ring and the nitrile group. For N2-substituted 5-aminotetrazoles, the carbon atom of the tetrazole ring (C5) typically resonates at a significantly downfield chemical shift, around δ 167.5 ppm (in DMSO-d₆). mdpi.com This is a key diagnostic peak for confirming the substitution pattern. The carbon of the methylene linker (CH₂) is expected around δ 53.3 ppm, while the nitrile carbon (C≡N) would appear in its characteristic region, typically around δ 118 ppm.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties

| Functional Group | Nucleus | Typical Chemical Shift (δ, ppm) | Notes |

| Methylene | ¹H | Varies (e.g., ~3.6-5.3) | Position is sensitive to solvent and adjacent groups. |

| Amino | ¹H | ~6.0 - 6.6 | Often a broad singlet, position can vary with solvent and concentration. mdpi.com |

| Methylene | ¹³C | ~34 - 54 | Characteristic for a carbon attached to a nitrogen heterocycle. mdpi.com |

| Nitrile | ¹³C | ~118 | Diagnostic for the C≡N group. |

| Tetrazole Ring | ¹³C | ~167 | For the C5 carbon in N2-substituted 5-aminotetrazoles. mdpi.com |

Two-dimensional NMR experiments are indispensable for confirming structural assignments by revealing correlations between nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. For this compound, an HSQC spectrum would show a clear cross-peak connecting the ¹H signal of the methylene group to the ¹³C signal of the same CH₂ group, confirming their direct bond.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Exchange Spectroscopy (EXSY): These techniques detect through-space interactions (NOESY) and chemical exchange processes (EXSY). While intramolecular NOEs might be limited in a small molecule like this, NOESY can be crucial in more complex derivatives to establish stereochemistry or preferred conformations. ipb.pt EXSY is particularly useful in studying tautomeric equilibria, a common phenomenon in tetrazole chemistry, by revealing exchange between different isomeric forms in solution.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic absorption frequencies.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.

N-H Stretching: As a primary amine, the amino group (NH₂) will exhibit two distinct stretching vibrations, typically in the 3250-3400 cm⁻¹ region. orgchemboulder.com These correspond to the symmetric and asymmetric N-H stretches.

C≡N Stretching: The nitrile functional group gives rise to a sharp, and typically weak to medium, absorption band in the 2125-2325 cm⁻¹ range. astrochem.org The intensity of this band can be anomalously low in some aminoacetonitrile (B1212223) structures. astrochem.org

N-H Bending: The scissoring or bending vibration of the primary amine is expected in the 1580-1650 cm⁻¹ region. orgchemboulder.com

C-N Stretching: The stretching vibrations for the C-N bonds of the aliphatic amine moiety are found between 1020-1250 cm⁻¹. orgchemboulder.com

Tetrazole Ring Vibrations: The tetrazole ring itself has a series of characteristic skeletal vibrations (stretching and deformation) that contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Amino (NH₂) | Asymmetric & Symmetric Stretch | 3250 - 3400 | Medium |

| Nitrile (C≡N) | Stretch | 2125 - 2325 | Weak to Medium, Sharp |

| Amino (NH₂) | Bend (Scissoring) | 1580 - 1650 | Medium |

| Aliphatic C-N | Stretch | 1020 - 1250 | Medium to Weak |

| N-H Wag | Wag | 665 - 910 | Strong, Broad |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization. For this compound, the molecular ion peak (M⁺) would confirm its elemental composition.

The fragmentation pattern under electron impact (EI) ionization is predictable based on the functional groups present. libretexts.org Key fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the tetrazole ring, resulting in the loss of a ·CH₂CN radical or the formation of a stable tetrazole-containing cation.

Loss of Nitrogen: Tetrazole rings are known to fragment via the loss of a molecule of nitrogen (N₂), a highly stable neutral fragment.

Cleavage of the Acetonitrile Group: Fragmentation may result in a peak corresponding to the loss of the acetonitrile moiety (mass 41).

The resulting mass spectrum provides a unique fingerprint that helps to confirm the identity and structure of the molecule. youtube.comchemguide.co.uk

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

For derivatives of this compound, such as (5-Amino-2H-tetrazole-2-yl)acetic acid, crystallographic studies have revealed key structural features. nih.gov The tetrazole ring is confirmed to be essentially planar. nih.gov A crucial aspect revealed by X-ray crystallography is the supramolecular architecture, which is dominated by extensive intermolecular hydrogen bonding. nih.govresearchgate.net In the solid state, the amino group (N-H) and the nitrogen atoms of the tetrazole ring act as hydrogen bond donors and acceptors, respectively. nih.gov This leads to the formation of complex networks, such as layers or three-dimensional frameworks, which dictate the crystal packing and physical properties of the material. nih.govresearchgate.net For this compound, one would expect a similar arrangement, with N-H···N hydrogen bonds linking adjacent molecules into higher-order structures. researchgate.net

Table 3: Representative Crystal Data for a Related Compound: (5-Amino-2H-tetrazole-2-yl)acetic acid

| Parameter | Value |

| Chemical Formula | C₃H₅N₅O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.381 |

| b (Å) | 4.4429 |

| c (Å) | 14.846 |

| β (°) | 90.850 |

| Volume (ų) | 1212.2 |

| Z | 8 |

Data from reference nih.gov.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Detailed X-ray crystallographic analyses of derivatives such as (5-Amino-2H-tetrazol-2-yl)acetic acid and 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol provide a foundational understanding of the geometric parameters within these molecules.

In the case of (5-Amino-2H-tetrazol-2-yl)acetic acid, the tetrazole ring is reported to be essentially planar. researchgate.net All bond lengths and angles are noted to fall within normal ranges. researchgate.net A significant feature of its molecular structure is the dihedral angle of 82.25 (14)° between the tetrazole ring and the carboxyl group, indicating a nearly perpendicular orientation of these two functional moieties. researchgate.net Key torsion angles that define the conformation of the acetic acid side chain relative to the tetrazolyl ring include N4–N3–C2–C3 at -80.6 (2)° and N2–N3–C2–C3 at 101.8 (2)°. researchgate.net

For 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol, the crystal structure reveals two independent molecules within the asymmetric unit. mdpi.com These molecules primarily differ in the orientation of the 2-methylpropan-2-ol substituent. mdpi.com This highlights the conformational flexibility of the side chain attached to the tetrazole ring.

While direct crystallographic data for this compound is not available in the reviewed literature, the data from these derivatives provide a reliable approximation of the bond lengths and angles within the core 5-amino-2H-tetrazol-2-yl moiety.

Table 1: Selected Torsion Angles in (5-Amino-2H-tetrazol-2-yl)acetic acid researchgate.net

| Atoms (Torsion Angle) | Angle (°) |

| N4–N3–C2–C3 | -80.6 (2) |

| N2–N3–C2–C3 | 101.8 (2) |

| O1–C3–C2–N3 | -3.6 (3) |

| O2–C3–C2–N3 | 178.80 (17) |

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

Hydrogen bonding plays a pivotal role in the crystal engineering of tetrazole derivatives, dictating the supramolecular assembly of molecules in the solid state.

In the crystal structure of (5-Amino-2H-tetrazol-2-yl)acetic acid, adjacent molecules are interconnected through a network of O—H⋯N, N—H⋯O, and N—H⋯N hydrogen bonds. researchgate.net These interactions create layers parallel to the bc plane, forming a two-dimensional framework. researchgate.net

Similarly, the crystal structure of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol is characterized by extensive hydrogen bonding. mdpi.com Molecules are linked via O—H⋯O and N—H⋯O hydrogen bonds, which form ribbon-like structures propagating along the nih.gov direction. mdpi.com These ribbons are further interconnected by N—H⋯N hydrogen bonds, resulting in a robust three-dimensional network. mdpi.com The presence of both donor (amino and hydroxyl groups) and acceptor (tetrazole nitrogen atoms) sites facilitates the formation of these intricate hydrogen-bonding motifs.

These examples from derivative structures underscore the importance of hydrogen bonds in defining the crystal packing and influencing the physical properties of these compounds.

Table 2: Hydrogen-Bond Geometry in (5-Amino-2H-tetrazol-2-yl)acetic acid

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

| N5—H5B⋯O1 | 0.86 | 2.36 | 3.080 (3) | 141 |

| N5—H5A⋯N4 | 0.86 | 2.23 | 3.064 (3) | 163 |

| O2—H2⋯N1 | 0.82 | 1.85 | 2.665 (2) | 172 |

Data extracted from a study on (5-Amino-2H-tetrazol-2-yl)acetic acid.

Crystal Packing Arrangements and Polymorphic Forms

The arrangement of molecules in a crystal lattice, or crystal packing, is a consequence of the interplay of various intermolecular forces, including hydrogen bonding and van der Waals interactions.

For (5-Amino-2H-tetrazol-2-yl)acetic acid, the crystal system is monoclinic with the space group P21/c. researchgate.net The unit cell parameters are a = 18.381 (4) Å, b = 4.4429 (9) Å, c = 14.846 (3) Å, and β = 90.850 (3)°. researchgate.net The packing of molecules results in a two-dimensional framework. researchgate.net

In contrast, 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol crystallizes in the triclinic space group P-1. mdpi.com Its unit cell parameters are a = 8.2472 (19) Å, b = 9.731 (2) Å, c = 10.087 (2) Å, α = 90.30 (1)°, β = 96.228 (10)°, and γ = 96.259 (10)°. mdpi.com The crystal packing in this derivative is characterized by a three-dimensional structure formed by interconnected ribbons of molecules. mdpi.com

The existence of different crystal packing arrangements in these derivatives suggests that the nature of the substituent on the acetonitrile group significantly influences the supramolecular assembly.

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a known phenomenon in 5-aminotetrazole and its derivatives. For instance, anhydrous 5-aminotetrazole is known to exist in multiple crystalline phases. While specific polymorphic forms for this compound or the discussed derivatives have not been detailed in the available literature, the structural diversity observed in related compounds suggests that polymorphism could be a possibility for this class of molecules under different crystallization conditions.

Table 3: Crystal Data for Derivatives of this compound

| Parameter | (5-Amino-2H-tetrazol-2-yl)acetic acid researchgate.net | 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol mdpi.com |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21/c | P-1 |

| a (Å) | 18.381 (4) | 8.2472 (19) |

| b (Å) | 4.4429 (9) | 9.731 (2) |

| c (Å) | 14.846 (3) | 10.087 (2) |

| α (°) | 90 | 90.30 (1) |

| β (°) | 90.850 (3) | 96.228 (10) |

| γ (°) | 90 | 96.259 (10) |

| V (ų) | 1212.2 (4) | 799.8 (3) |

| Z | 8 | 4 |

Computational Chemistry and Theoretical Investigations of 5 Amino 2h Tetrazol 2 Yl Acetonitrile

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational quantum chemistry is a pivotal tool for predicting the spectroscopic properties of molecules. Methods such as Density Functional Theory (DFT) are frequently employed to calculate the spectroscopic data for tetrazole derivatives. researchgate.netpnrjournal.comiosrjournals.org These theoretical predictions are crucial for interpreting experimental spectra and confirming the molecular structure of newly synthesized compounds.

The general approach involves optimizing the molecular geometry of (5-Amino-2H-tetrazol-2-yl)acetonitrile using a selected DFT functional and basis set, such as B3LYP/6-311+G(d,p). uc.ptresearchgate.net Following geometry optimization, harmonic vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra. pnrjournal.comresearchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systemic deficiencies in the theoretical model. uc.pt

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculations provide theoretical chemical shifts that, when compared to experimental data, can aid in the definitive assignment of signals in the NMR spectra. researchgate.net The accuracy of these predictions is highly dependent on the level of theory and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). researchgate.net

While specific experimental spectroscopic data for this compound is not widely published, a hypothetical comparison between predicted and experimental data is presented in the tables below for illustrative purposes. Such a comparison is a standard procedure in the characterization of new chemical entities.

Table 1: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (Scaled) | Hypothetical Experimental Frequency | Assignment |

| ν(N-H) | 3450 | 3445 | Amino group N-H stretch |

| ν(C≡N) | 2255 | 2250 | Acetonitrile (B52724) C≡N stretch |

| ν(C=N) | 1640 | 1635 | Tetrazole ring C=N stretch |

| δ(N-H) | 1580 | 1575 | Amino group N-H bend |

| ν(N-N) | 1450 | 1448 | Tetrazole ring N-N stretch |

Table 2: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift | Hypothetical Experimental Shift |

| C5 (Tetrazole) | 155.2 | 154.8 |

| CH₂ | 45.8 | 45.5 |

| CN | 117.3 | 117.0 |

High-Pressure and High-Temperature Quantum Molecular Dynamics Simulations

The behavior of energetic materials under extreme conditions of high pressure and high temperature is critical to understanding their performance and safety. Quantum molecular dynamics (QMD) simulations, particularly those based on DFT, are instrumental in elucidating the initial decomposition mechanisms of energetic materials at the atomic level. acs.orgresearchgate.net

These simulations model the dynamic evolution of a system of molecules under specific pressure and temperature conditions, allowing researchers to observe bond-breaking and bond-forming events that constitute chemical reactions. For a compound like this compound, QMD simulations could be used to study its thermal decomposition pathways and predict the initial steps of detonation.

High-pressure simulations can reveal pressure-induced phase transitions and changes in the electronic structure of the material, which can significantly affect its sensitivity and energetic performance. acs.orgresearchgate.net Studies on other tetrazole derivatives have shown that compression can lead to structural transformations that may precede decomposition. acs.org

High-temperature simulations, on the other hand, are used to investigate the thermal stability and decomposition kinetics. By simulating the system at various high temperatures, researchers can identify the weakest bonds in the molecule and the primary decomposition products. For many nitrogen-rich compounds, the initial decomposition step often involves the extrusion of molecular nitrogen (N₂), a highly exothermic process that drives the detonation. rsc.org

Table 3: Illustrative Parameters and Key Findings from a Hypothetical High-Temperature QMD Simulation of this compound

| Simulation Parameter | Value |

| Ensemble | NVT (Canonical) |

| Temperature | 3000 K |

| Simulation Time | 100 ps |

| Density | 1.70 g/cm³ |

| Key Findings | |

| Initial Decomposition Step | Cleavage of the N-N bond in the tetrazole ring |

| Primary Decomposition Products | N₂, HCN, Aminoacetonitrile (B1212223) radical |

| Time to First Reaction | ~1.2 ps |

These computational investigations are essential for the rational design of new energetic materials with tailored properties, such as enhanced performance and reduced sensitivity. nih.govnih.gov By providing a detailed molecular-level understanding, these simulations guide the synthesis and experimental testing of next-generation energetic compounds.

Chemical Reactivity and Transformation Pathways of 5 Amino 2h Tetrazol 2 Yl Acetonitrile

Oxidation Reactions and the Formation of Derived Products

The exocyclic amino group on the tetrazole ring is susceptible to oxidation. Direct oxidation of 5-aminotetrazole (B145819) (5-AT) can yield 5-nitrotetrazole (5-NT), a significant transformation for creating energetic materials. nih.govacs.org Various oxidizing agents have been explored for this purpose. While traditional methods often involve the Sandmeyer reaction with its sensitive diazonium intermediates, safer, more direct routes have been developed. acs.orgresearchgate.net

One such method employs a heterogeneous titanium superoxide (B77818) catalyst in an aqueous solution to directly oxidize 5-AT to 5-NT with yields between 50-65%. acs.orgacs.org Another approach utilizes potassium superoxide in an organic solvent, which also facilitates the direct conversion in a single-pot synthesis, achieving yields of 48–53%. nih.govresearchgate.net These modern methods avoid the hazardous intermediates common to older procedures. acs.orgresearchgate.net It is plausible that (5-Amino-2H-tetrazol-2-yl)acetonitrile would undergo similar oxidation at the amino group to yield (5-Nitro-2H-tetrazol-2-yl)acetonitrile, transforming the nucleophilic amino group into a strongly electron-withdrawing nitro group, thereby significantly altering the compound's chemical properties.

| Oxidation Reaction of 5-Aminotetrazole | |

| Starting Material | 5-Aminotetrazole (5-AT) |

| Product | 5-Nitrotetrazole (5-NT) |

| Reagent Example 1 | Titanium superoxide / H₂O₂ in H₂O |

| Yield Example 1 | 50-65% acs.orgacs.org |

| Reagent Example 2 | Potassium superoxide / 18-crown-6 (B118740) in DMSO |

| Yield Example 2 | 48-53% nih.govresearchgate.net |

| Significance | Conversion of an amino group to a nitro group, significantly altering electronic properties and forming a precursor for energetic materials. |

Reduction Reactions and Pathways for Nitrogen Content Modulation

The reduction of this compound can occur at two primary sites: the tetrazole ring and the nitrile group. The nitrile group is readily reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chem-station.com This reaction converts the acetonitrile (B52724) side chain into an aminoethyl group, -(CH₂)-CH₂NH₂, thereby increasing the hydrogen content and introducing a new basic center into the molecule. Weaker reagents like diisobutylaluminum hydride (DIBAL) can reduce nitriles to imines, which can then be hydrolyzed to aldehydes. chem-station.com

Electrophilic and Nucleophilic Substitution Reactions on the Tetrazole Ring and Acetonitrile Moiety

Tetrazole Ring Reactivity: The 5-aminotetrazole moiety is rich in nucleophilic centers, including the exocyclic amino group and the nitrogen atoms of the ring itself. clockss.orgresearchgate.net Consequently, it readily reacts with electrophiles. Alkylation, for instance, can lead to a mixture of N1 and N2 substituted products. uni-muenchen.deresearchgate.net The exocyclic amino group can also be a site of reaction, such as in the formation of Schiff bases with aldehydes. ajol.info

Due to the electron-donating nature of the amino group and the inherent electron-richness of the heterocycle, the 5-aminotetrazole ring system is generally considered to be deactivated towards electrophilic substitution on the ring carbon. Reactions with electrophiles predominantly occur at the nitrogen atoms. uni-muenchen.de

5-Aminotetrazole can act as a 1,3-binucleophile, where the exocyclic amino group and an adjacent ring nitrogen atom participate in reactions like multicomponent reactions (e.g., Biginelli reactions). clockss.orgresearchgate.netsemanticscholar.org This dual reactivity allows for the construction of fused heterocyclic systems.

Acetonitrile Moiety Reactivity: The acetonitrile moiety provides additional reaction pathways. The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrile group are acidic (possessing an active α-methylene group) and can be deprotonated by a base to form a carbanion. mdpi.com This carbanion is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions. The nitrile group itself can also engage in cycloaddition reactions. mdpi.comresearchgate.net

Cyclization and Polymerization Behavior under Varied Conditions

The bifunctional nature of this compound, possessing both nucleophilic amine and electrophilic/cycloadditive nitrile functionalities, makes it a candidate for cyclization and polymerization reactions.

The 5-aminotetrazole portion of the molecule can be used to synthesize energetic polymers. For example, the sodium salt of 5-aminotetrazole undergoes nucleophilic substitution with polymers like poly-(epichlorohydrin)-butanediol to incorporate the aminotetrazole heterocycle into the polymer backbone. mdpi.comnih.govnih.gov This reaction proceeds via attack from the ring nitrogen atoms, leaving the exocyclic amino group intact. mdpi.com This indicates that this compound could potentially be polymerized through reactions involving its tetrazole nitrogen atoms.

Furthermore, the combination of an amino group and a nitrile group within the same molecule opens pathways for intramolecular or intermolecular cyclizations. Nitriles are known to participate in cycloadditions and other cyclization reactions to form a variety of nitrogen-containing heterocycles. researchgate.netacs.orgorganic-chemistry.org

Intermolecular and Intramolecular Rearrangements of the Tetrazole Framework

The tetrazole ring can undergo specific rearrangement reactions, most notably the Huisgen rearrangement. This reaction involves the transformation of N-acylated tetrazoles into 1,3,4-oxadiazoles. acs.orgrug.nl The process typically begins with the acylation of a 5-substituted-1H-tetrazole with an acyl chloride or anhydride (B1165640). The resulting unstable N-acylated tetrazole can then undergo a rearrangement involving the elimination of molecular nitrogen, ring-opening, and subsequent cyclization to form the thermodynamically stable oxadiazole ring. acs.orgrug.nlnih.gov This pathway allows for the conversion of the tetrazole framework into a different five-membered heterocycle, representing a significant structural transformation.

Bioisosteric Principles and Chemical Equivalence in Tetrazole-Containing Scaffolds

In medicinal chemistry, the concept of bioisosterism involves substituting one functional group with another that retains similar physicochemical properties, leading to comparable biological activity. The 5-substituted-1H-tetrazole ring is one of the most widely recognized and successful bioisosteres for the carboxylic acid group. researchgate.netresearchgate.net This substitution is a key strategy in drug design to enhance a molecule's therapeutic profile. researchgate.net

The effectiveness of the tetrazole ring as a carboxylic acid mimic stems from several shared properties:

Acidity: Both groups have similar pKa values, allowing them to be ionized at physiological pH. rug.nlsemanticscholar.org

Planarity and Size: The tetrazole ring and the carboxylate group are both planar, which allows them to engage in similar spatial interactions with biological targets like receptors or enzymes. researchgate.netsemanticscholar.org

Hydrogen Bonding: Both moieties can act as hydrogen bond donors and acceptors. The tetrazole ring can form up to four hydrogen bonds in its plane, while the carboxylate forms hydrogen bonds along its O-C-O plane. acs.org

Charge Delocalization: In its deprotonated (anionic) form, the tetrazole ring delocalizes the negative charge over all four nitrogen atoms, whereas the carboxylate delocalizes it over two oxygen atoms. This broader charge distribution can influence binding interactions. semanticscholar.orgnih.gov

Replacing a carboxylic acid with a tetrazole ring can offer several advantages, including increased metabolic stability, as tetrazoles are more resistant to biological degradation pathways. researchgate.net It can also increase lipophilicity, which may improve a drug's ability to cross cell membranes. researchgate.netnih.gov However, some studies have shown that despite higher lipophilicity, tetrazoles may not always lead to improved membrane permeability due to strong hydrogen bonding with water, which increases the energy required for desolvation. nih.govfieldofscience.com

The following table summarizes the key physicochemical properties that underpin the bioisosteric relationship between tetrazoles and carboxylic acids.

| Property | Carboxylic Acid (-COOH) | 5-Substituted 1H-Tetrazole (-CN₄H) | Rationale for Bioisosteric Equivalence |

| pKa | ~4.2 - 4.5 researchgate.net | ~4.5 - 4.9 researchgate.netrug.nl | Similar acidity ensures both are predominantly ionized at physiological pH (7.4). |

| Geometry | Planar | Planar | Allows for similar spatial orientation and interaction with biological targets. |

| Lipophilicity (LogP) | Generally lower | Generally higher researchgate.netnih.gov | Can improve membrane penetration, though this is not always the case. fieldofscience.com |

| Metabolic Stability | Susceptible to metabolism (e.g., conjugation) | More resistant to metabolic degradation researchgate.net | Can lead to a longer biological half-life. |

| Charge Delocalization (Anion) | Over two oxygen atoms semanticscholar.org | Over the four nitrogen atoms of the ring semanticscholar.org | Affects the nature and strength of electrostatic interactions. |

| Hydrogen Bonding | Acts as H-bond donor and acceptor | Acts as H-bond donor (N-H) and multiple acceptors (ring nitrogens) acs.org | Both can engage in crucial hydrogen bonding interactions with receptors. |

Design, Synthesis, and Exploration of Derivatives and Analogs of 5 Amino 2h Tetrazol 2 Yl Acetonitrile

Strategic Modifications at the 5-Amino Position

The 5-amino group of the tetrazole ring is a key site for derivatization, allowing for the introduction of a wide variety of functional groups through reactions such as alkylation and acylation.

Alkylation of 5-aminotetrazoles can be complex, often yielding a mixture of N1 and N2 isomers. For instance, the acid-catalyzed alkylation of 5-aminotetrazole (B145819) with tertiary alcohols like tert-butyl alcohol or adamantan-1-ol in sulfuric acid results in both N1- and N2-alkyl derivatives. Further reaction can lead to the formation of 1,3-dialkyl-5-aminotetrazolium salts. The alkylation of 5-aminotetrazole in basic media is also known to produce a mixture of N-1 and N-2 substituted isomers. mdpi.com

Another strategic modification involves the incorporation of the 5-aminotetrazole moiety into larger molecular scaffolds, such as peptides. A method for the solid-phase synthesis of polypeptides with an N-terminal 5-aminotetrazole has been developed. This involves the reaction of the N-terminal amino group of a solid-supported peptide with an arylisothiocyanate to form a thiourea (B124793) intermediate. Treatment with Mukaiyama's reagent generates an electrophilic carbodiimide, which is then trapped by an azide (B81097) anion, leading to the electrocyclization of the resulting imidoylazide to form the aryl-substituted 5-aminotetrazole at the N-terminus of the peptide. researchgate.netyoutube.com This approach creates peptide-heterocycle hybrid molecules, combining the structural features of peptides with the chemical properties of the tetrazole ring.

These modifications at the 5-amino position allow for the systematic alteration of the molecule's steric and electronic properties, which can be crucial for its interaction with biological targets.

Functionalization and Derivatization of the Acetonitrile (B52724) Side Chain

The acetonitrile side chain of (5-Amino-2H-tetrazol-2-yl)acetonitrile offers a versatile handle for a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation converts the acetonitrile side chain into an acetic acid moiety, which can then be further derivatized through standard carboxylic acid chemistry, such as esterification or amidation. While vigorous conditions can lead to the carboxylic acid, milder basic conditions may allow for the isolation of the intermediate amide. youtube.comyoutube.com

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.commdpi.com This conversion of the acetonitrile to a 2-aminoethyl group introduces a basic center and a site for further functionalization, such as reductive amination to form secondary or tertiary amines. masterorganicchemistry.comlibretexts.org

Cycloaddition Reactions: The acetonitrile group can participate in cycloaddition reactions to form new heterocyclic rings. For example, [3+2] cycloaddition reactions with 1,3-dipoles are a common method for synthesizing five-membered heterocycles. libretexts.orguchicago.eduyoutube.com While often used to form the tetrazole ring from a nitrile precursor, the acetonitrile side chain itself can potentially react with other dipolar species. Additionally, the cyanomethyl group can be generated from acetonitrile and added to alkenes in photocatalytic reactions to construct various nitrogenous heterocyclic compounds. beilstein-journals.orgnih.gov This highlights the potential of the acetonitrile moiety to act as a building block for more complex heterocyclic systems.

These functionalization strategies significantly expand the range of accessible derivatives, allowing for the introduction of diverse functional groups and the construction of more elaborate molecular architectures.

Development of Hybrid Structures Incorporating Tetrazole Rings with other Heterocycles (e.g., Pyrazoles, Triazines, Oxadiazoles, Chromenes)

The synthesis of hybrid molecules that incorporate a tetrazole ring with other heterocyclic systems is a prominent strategy in medicinal chemistry. This approach aims to combine the favorable properties of each heterocyclic component to create novel compounds with potentially enhanced biological activities.

Pyrazole-Tetrazole Hybrids: A variety of hybrid structures combining pyrazole (B372694) and tetrazole rings have been synthesized. These two N-heterocycles are often considered bioisosteres of carboxylic acids and amides, respectively. soton.ac.uknih.gov The synthesis of these hybrids can be achieved through different strategies, including the condensation of N-alkylated pyrazoles with tetrazole derivatives or the direct alkylation of a pre-formed pyrazole-tetrazole scaffold. These hybrid compounds have been investigated for their antimicrobial, antidiabetic, and vasorelaxant activities.

Triazine-Tetrazole Hybrids: Fused triazolo-triazine and tetrazolo-triazine energetic materials functionalized with amino-tetrazole groups have been synthesized. These compounds are characterized by high nitrogen content and significant ring-strain energy, leading to high positive heats of formation. Some of these derivatives exhibit good detonation properties and mechanical stability, making them of interest as potential insensitive energetic materials. oakwoodchemical.com Additionally, tetrazole and triazine rings have been conjugated and evaluated for their antiamoebic activity. researchgate.net

Oxadiazole-Tetrazole Hybrids: The conversion of tetrazoles into 1,3,4-oxadiazoles is a known synthetic transformation. This can be achieved by reacting a 5-substituted 1H-tetrazole with an acylating agent, such as a carboxylic acid anhydride (B1165640) or acid chloride, which induces a Huisgen rearrangement. mdpi.comresearchgate.net This reaction provides a pathway to 2,5-disubstituted 1,3,4-oxadiazoles from tetrazole precursors. Such hybrid structures have been explored as multidrug resistance reversers in cancer therapy. acs.org

Chromene-Tetrazole Hybrids: Hybrid compounds incorporating a chromen-2-one (coumarin) scaffold with a tetrazole ring have been synthesized and evaluated for their biological activities. For instance, derivatives of 4-((5-(1-aryl-1H-pyrazol-3-yl)-2H-tetrazol-2-yl)-6-substituted-2H-chromen-2-one have been investigated for their anticancer properties.

The following table summarizes some examples of hybrid structures and their reported applications:

| Heterocycle Combination | Linker/Fusion | Reported Application/Interest |

| Pyrazole-Tetrazole | Carbon-Carbon or Phenyl junction | Antimicrobial, Antidiabetic, Vasorelaxant |

| Triazine-Tetrazole | Fused or Linked | Energetic Materials, Antiamoebic |

| Oxadiazole-Tetrazole | Synthetically interconverted | Multidrug Resistance Reversers |

| Chromene-Tetrazole | Linked | Anticancer |

Synthesis of Bis-Tetrazole and Multi-Tetrazole Systems

The development of molecules containing multiple tetrazole rings, such as bis-tetrazole and multi-tetrazole systems, has been an area of active research, particularly in the field of energetic materials and coordination chemistry.

One approach to synthesizing bis-tetrazole compounds is through multicomponent reactions. For example, a bismuth-promoted bidirectional multicomponent synthesis has been reported for the preparation of bis-5-aminotetrazoles. This method involves the reaction of a primary diamine with phenyl isothiocyanate and sodium azide in the presence of a bismuth catalyst. researchgate.net

Another strategy focuses on creating C-N linked bistetrazolate systems. A series of C-N linked bistetrazolate nitramino compounds have been successfully prepared from 5-aminotetrazole. These compounds are characterized by very high nitrogen content, significantly exceeding that of common high explosives. The high nitrogen content and large positive heats of formation contribute to their notable detonation performance. researchgate.netrsc.org

The synthesis of bis-tetrazoles where the rings are linked by a flexible chain has also been achieved. For instance, bis-tetrazoles containing aromatic units linked by aliphatic chains with heteroatoms like oxygen, nitrogen, or sulfur have been synthesized. The general synthetic route involves the reaction of amines with ethyl orthoformate and sodium azide in glacial acetic acid. nih.gov

These multi-tetrazole systems are of interest not only for their energetic properties but also as ligands in coordination chemistry, where the multiple nitrogen atoms can chelate to metal centers.

Fluorinated Tetrazole Derivatives and their Impact on Molecular Properties

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to modulate their physicochemical and biological properties. Fluorination can influence a compound's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets. nih.gov

Synthesis of Fluorinated Tetrazoles: The synthesis of fluorinated tetrazole derivatives can be achieved through various methods. One common approach is to start with a fluorinated precursor. For example, 5-(trifluoromethyl)tetrazole can be synthesized from trifluoroacetonitrile. This compound and its derivatives have been studied for various applications. acs.orgenergetic-materials.org.cn Fluorinated building blocks can also be incorporated into more complex tetrazole-containing molecules. For instance, a new derivative of 5-fluorouracil (B62378) containing a 5-amino-1H-tetrazole moiety has been designed and synthesized. tandfonline.com

Impact on Molecular Properties:

Lipophilicity: The effect of fluorination on lipophilicity (logP) is not always straightforward and depends on the specific structural context. While it is a common belief that fluorination increases lipophilicity, this is not universally true. For example, monofluorination or trifluorination of alkyl groups can sometimes decrease lipophilicity. nih.gov However, the introduction of fluorine can significantly alter the electronic environment of the molecule, which in turn affects its interactions with biological membranes and protein binding sites. soton.ac.uk

Acidity (pKa): Fluorine is a highly electronegative atom, and its introduction into a molecule generally has an acidifying effect on nearby protic groups and a base-weakening effect on nearby basic groups. nih.govnih.gov For tetrazoles, which are acidic due to the N-H proton, the introduction of fluorine-containing substituents is expected to lower the pKa, making the compound more acidic. This change in acidity can have a profound impact on the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

The following table illustrates the potential impact of fluorination on key molecular properties:

| Property | General Impact of Fluorination | Rationale |

| Lipophilicity (logP) | Can increase or decrease | Depends on the number and location of fluorine atoms and the overall molecular structure. |

| Acidity (pKa) | Decreases (becomes more acidic) | The strong electron-withdrawing inductive effect of fluorine stabilizes the conjugate base. nih.govresearchgate.net |

| Metabolic Stability | Generally increases | The C-F bond is very strong and less susceptible to metabolic cleavage by cytochrome P450 enzymes. |

| Binding Affinity | Can be enhanced | Fluorine can participate in favorable interactions with protein binding sites, such as hydrogen bonds and dipole-dipole interactions. |

The strategic incorporation of fluorine into the this compound scaffold or its derivatives represents a powerful tool for fine-tuning molecular properties and optimizing for specific applications.

Academic Applications and Advanced Research Directions for 5 Amino 2h Tetrazol 2 Yl Acetonitrile and Its Derivatives

Coordination Chemistry and Metal Complexation Research

The tetrazole ring, a key feature of (5-Amino-2H-tetrazol-2-yl)acetonitrile, is a versatile building block in coordination chemistry. Its multiple nitrogen atoms can act as ligands, binding to metal ions to form a wide array of coordination complexes and polymers with diverse structures and properties.

Design and Synthesis of Tetrazole-Based Ligands for Metal Ions

The synthesis of tetrazole-based ligands is a crucial first step in the development of novel coordination compounds. The presence of the amino and cyano groups in this compound offers multiple pathways for derivatization, allowing for the design of ligands with tailored properties. For instance, the nitrile group can be converted to a tetrazole ring through a [2+3] cycloaddition reaction with an azide (B81097), a common method for synthesizing 5-substituted 1H-tetrazoles. This reaction can be facilitated by various catalysts. thieme-connect.comnih.gov The amino group can also be modified to introduce other functional moieties, further expanding the coordinating capabilities of the resulting ligand.

The versatility of the tetrazole ring allows it to act as a bioisostere for carboxylic acids, enhancing the drug-like characteristics of molecules. nih.govbeilstein-journals.org This property, while primarily exploited in medicinal chemistry, also has implications for coordination chemistry, as it allows for the design of ligands that can mimic the binding of carboxylates to metal ions. The tetrazole moiety is an efficient metal chelator, capable of interacting directly with metal centers in a manner similar to carboxylate groups. acs.org

Derivatives of this compound can be designed to act as multidentate linkers, connecting multiple metal centers to form coordination polymers or metal-organic frameworks (MOFs). mdpi.commdpi.com The selection of the metal ion and the specific design of the ligand are critical factors that determine the dimensionality and properties of the resulting framework.

Characterization of Novel Coordination Compounds and Polymers

Spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the coordination of the ligand to the metal center and to probe the electronic structure of the complex. researchgate.net Thermal analysis techniques, like differential scanning calorimetry (DSC), provide information about the thermal stability of the coordination compounds. nih.gov

The magnetic properties of coordination complexes containing paramagnetic metal ions are also of interest. Magnetic susceptibility measurements can reveal information about the electronic spin state of the metal ions and any magnetic interactions that may occur between them. researchgate.net

Advanced Materials Science Applications

The high nitrogen content and positive enthalpy of formation of the tetrazole ring make this compound and its derivatives attractive candidates for the development of advanced energetic materials.

Nitrogen-Rich Energetic Materials (NREMs) Research

Nitrogen-rich energetic materials (NREMs) are a class of compounds that release a large amount of energy upon decomposition, primarily through the formation of stable dinitrogen gas (N₂). The high nitrogen content of tetrazole-based compounds contributes to their high energy density. researchgate.net

The design of high energy density compounds (HEDCs) involves a careful balance of several factors, including energy content, density, and stability. The primary goal is to maximize the energy output while ensuring the material is safe to handle and store.

Key principles in the design of tetrazole-based HEDCs include:

High Nitrogen Content: A higher nitrogen content generally leads to a higher heat of formation and a greater release of energy upon decomposition. rsc.org

High Density: Density is a critical factor in determining the detonation performance of an energetic material. Higher density leads to higher detonation velocity and pressure. researchgate.net

Oxygen Balance: The oxygen balance of an energetic material is a measure of the degree to which it can be oxidized. An optimal oxygen balance is crucial for achieving maximum energy release.

Stability: The compound must be stable enough to withstand accidental initiation by stimuli such as impact, friction, or heat. The introduction of stabilizing groups and the formation of strong hydrogen bonding networks can enhance stability. rsc.orgacs.org

The introduction of energetic functional groups, such as nitro (-NO₂) or azido (B1232118) (-N₃), onto the tetrazole ring can significantly increase the energy content of the molecule. researchgate.net Conversely, the presence of an amino (-NH₂) group can enhance stability. mdpi.com The strategic placement and combination of these functional groups are key to designing high-performance energetic materials. mdpi.comdntb.gov.ua

Several strategies are employed to enhance the detonation performance and pressure of tetrazole-based energetic materials. One effective approach is to increase the density of the material. This can be achieved through the careful selection of substituents and by promoting efficient crystal packing. nih.gov The formation of energetic salts by combining a tetrazole-based anion with a nitrogen-rich cation, such as hydrazinium (B103819) or guanidinium, can lead to materials with high densities and good detonation properties. acs.orgnih.gov

Another strategy is to increase the heat of formation of the compound. This can be accomplished by incorporating strained ring systems or by introducing a high density of nitrogen-nitrogen bonds. tandfonline.com Bridging multiple tetrazole rings can also lead to an increase in both density and heat of formation, resulting in improved detonation performance. rsc.org

Theoretical calculations, such as density functional theory (DFT), are often used to predict the detonation properties of new energetic materials before they are synthesized. dntb.gov.uatandfonline.com These calculations can help to guide the design of new compounds with enhanced performance.

Recent research has explored the synthesis of energetic compounds by linking a nitrotetrazole ring with other heterocyclic rings, such as 1,2,4-oxadiazole, through a methylene (B1212753) bridge. nih.gov This approach has yielded materials with good thermal stability and detonation velocities superior to that of TNT. nih.gov

The following table summarizes the detonation properties of several designed tetrazole-based energetic compounds, illustrating the impact of different structural modifications on their performance.

| Compound ID | Parent Structure | Energetic Group | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| A | Tetrazole-Tetrazole-N=N-Tetrazole-Tetrazole | -N₃ | High | High |

| B | Tetrazine-Tetrazole-NHNH-Tetrazole-Tetrazine | -C(NO₂)₃ | Highest | Highest |

This table is based on theoretical calculations and illustrates general trends in the performance of designed energetic materials. tandfonline.com

Fundamental Studies on Thermal Stability and Insensitivity

Differential scanning calorimetry (DSC) is a primary technique used to investigate thermal stability. For instance, the thermal decomposition of 5-amino-1H-tetrazole nitrate (B79036) (5-ATN) shows a single, sharp exothermic peak, indicating rapid decomposition. icm.edu.pl Research into the kinetics of 5-aminotetrazole's thermal decomposition has identified multiple decomposition pathways. One route yields hydrazoic acid (HN₃) and cyanamide (B42294) (NH₂CN), while another produces nitrogen gas (N₂) and methyl azide (CH₃N₃). researchgate.net The activation energies and rate constants for these pathways are crucial parameters for predicting the compound's stability under various temperature conditions. researchgate.net

Table 1: Thermal Decomposition Data for Selected Tetrazole Derivatives

| Compound | Decomposition Peak (DSC, °C) | Key Decomposition Products | Reference |

|---|---|---|---|

| 5-Amino-1H-tetrazole nitrate (5-ATN) | 177.6 | Not specified | icm.edu.pl |

| 5-Aminotetrazole (B145819) (5-AT) | ~280 (TGA onset) | HN₃, NH₂CN, N₂, CH₃N₃ | researchgate.net |

This table presents data for related compounds to infer the potential thermal properties of this compound.

Organic Electronic Materials Development and Optoelectronic Properties

While research specifically detailing the application of this compound in organic electronic materials is an emerging field, the properties of the tetrazole and acetonitrile (B52724) moieties suggest potential research avenues. Tetrazole derivatives are known for their high nitrogen content and specific electronic characteristics, which can be tuned through substitution. mdpi.com Photochemical transformations of tetrazole derivatives, for example, can be used to synthesize other heterocyclic compounds, demonstrating the ring's reactivity under UV irradiation which is a key process in photolithography and materials patterning. mdpi.com

The development of organic materials with specific optoelectronic properties often relies on creating molecules with tailored energy levels (HOMO/LUMO) and charge-transport capabilities. The electron-rich nature of the aminotetrazole ring, combined with the electron-withdrawing potential of the nitrile group, could lead to interesting intramolecular charge transfer characteristics. These properties are fundamental to the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Further research would be needed to synthesize and characterize thin films of this compound derivatives to evaluate their charge mobility, photoluminescence, and electroluminescence.

Research into Fluorescent Dyes for Bioimaging and pH Sensing

The structural backbone of this compound contains functional groups that are promising for the development of fluorescent probes. The amino group can act as a protonation site, making it sensitive to changes in pH, which could alter the molecule's fluorescence emission. rsc.org This principle is the basis for ratiometric pH sensors, where fluorescence intensity or wavelength shifts in response to varying hydrogen ion concentrations. rsc.org

In the context of bioimaging, fluorescent probes must exhibit properties such as high quantum yield, photostability, and low cytotoxicity. Acetonitrile-based derivatives have been successfully developed as fluorescent probes for detecting specific analytes in living cells. For example, a two-photon fluorescent probe based on 2-benzothiazoleacetonitrile was designed to detect hydrazine (B178648) in living cells and tissues, demonstrating the utility of the acetonitrile scaffold in creating selective chemosensors. nih.gov The tetrazole ring can also participate in coordinating with metal ions or forming hydrogen bonds, which can be exploited to design probes that respond to specific biological targets. The development of this compound-based dyes would involve functionalizing the core structure to enhance its spectroscopic properties and target specificity for applications in cellular and tissue imaging. nih.gov

Research in Agrochemistry: Plant Growth Regulators, Herbicides, and Fungicides

Heterocyclic compounds are a cornerstone of modern agrochemical research, with many commercial products containing rings like pyrazole (B372694), triazole, and pyridine. mdpi.com The tetrazole ring, as a bioisostere of the carboxylic acid group, is of particular interest for designing new active ingredients. researchgate.net While direct studies on this compound in agrochemistry are not widely reported, related heterocyclic systems have shown significant biological activity. For instance, 5-aminopyrazole derivatives are known to act as potent inhibitors of gamma-aminobutyric acid (GABA) receptors in insects, leading to their use as insecticides. mdpi.com They have also been investigated for antifungal and antibacterial properties. mdpi.com

The potential for this compound and its derivatives in agriculture could lie in several areas. The molecule's structure could be optimized to interact with specific enzymes or receptors in weeds, fungi, or insects, leading to herbicidal, fungicidal, or insecticidal activity. Furthermore, the nitrogen-rich nature of the compound might influence plant growth regulation. Future research would involve synthesizing a library of derivatives and screening them for various agrochemical activities to identify lead compounds for further development.

Biomolecular Interaction Studies (In Vitro and In Silico Approaches)

In silico and in vitro methods are powerful tools for understanding how small molecules like this compound interact with biological targets such as enzymes and receptors. Molecular docking, a key in silico technique, predicts the preferred orientation and binding affinity of a ligand within the active site of a protein. hsd-fmsb.org

Studies on various tetrazole derivatives have demonstrated their ability to bind to a range of biological targets. For example, docking studies of valsartan, which contains a biphenyl-tetrazole moiety, have been used to understand its interaction with the angiotensin II receptor. nih.gov In another study, a newly designed 5-fluorouracil (B62378) analog linked to a 5-amino-1H-tetrazole showed a strong binding energy of -7.2 kcal/mol against the BCL2 enzyme, an important anti-cancer target. nih.govresearchgate.net This was significantly stronger than the parent drug, 5-fluorouracil (-4.8 kcal/mol), highlighting the contribution of the aminotetrazole group to the binding interaction. nih.govresearchgate.net

Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex over time. nih.gov These computational approaches, combined with in vitro enzyme inhibition assays, provide a detailed picture of the binding mechanism, identifying key interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts that are crucial for biological activity. nih.govnih.gov For this compound, these methods could be used to screen for potential protein targets and to guide the design of more potent and selective inhibitors.

Table 2: In Silico Binding Energies of Tetrazole Derivatives with Protein Targets

| Derivative | Protein Target | Binding Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| 5-Amino-1H-tetrazole-linked 5-fluorouracil | BCL2 Enzyme | -7.2 | Molecular Docking | nih.govresearchgate.net |

| 5-Fluorouracil (Parent Drug) | BCL2 Enzyme | -4.8 | Molecular Docking | nih.govresearchgate.net |

This table provides examples of binding energies for related tetrazole compounds to illustrate the utility of in silico methods.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug design, aiming to understand how chemical structure correlates with biological activity. mdpi.com For derivatives of this compound, SAR studies would involve synthesizing a series of analogs with systematic modifications to the core structure and evaluating their biological effects.

Key areas for modification could include:

Substitution on the amino group: Introducing different alkyl or aryl groups could alter lipophilicity and steric interactions with a binding site.

Modification of the acetonitrile group: Replacing the nitrile or modifying the methylene bridge could impact the molecule's electronic properties and binding capabilities.

Substitution on the tetrazole ring: Although the parent compound is substituted at the 2-position, creating derivatives at other positions could explore different spatial arrangements.

SAR studies on related heterocyclic compounds have yielded valuable insights. For benzothiazole (B30560) derivatives designed as probes for tau protein, replacing a flexible bridge with a more rigid 1,2,3-triazole, amide, or ester moiety significantly affected binding affinity and imaging properties. nih.govnih.gov Similarly, for xanthone (B1684191) derivatives with cytotoxic activity, Quantitative Structure-Activity Relationship (QSAR) analysis revealed that atomic charges at specific positions, dipole moment, and lipophilicity (logP) were key descriptors for their biological effect. dovepress.com These studies provide a blueprint for how SAR and QSAR analyses of this compound derivatives could be conducted to develop potent and selective biological probes or therapeutic agents. dovepress.com

Mechanistic Studies of Antimicrobial Activity

Derivatives of this compound have emerged as a significant area of interest in the quest for novel antimicrobial agents. Research into the mechanistic underpinnings of their activity has revealed that these compounds can exhibit potent and broad-spectrum effects.

One prominent mechanism of action for tetrazole-based antimicrobial agents is the inhibition of essential bacterial enzymes. For instance, certain novel imide-tetrazole derivatives have been shown to target and inhibit Staphylococcus aureus DNA topoisomerase IV and DNA gyrase. nih.gov These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. The effectiveness of these compounds is highlighted by their low minimum inhibitory concentration (MIC) values, in some cases surpassing that of the reference drug Ciprofloxacin. nih.gov

Furthermore, the antimicrobial efficacy of tetrazole derivatives can be influenced by their structural modifications. Studies on (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. nih.gov While the precise mechanism for this class of derivatives is still under investigation, it is hypothesized to involve interactions with microbial cellular processes that are vital for their survival and proliferation. The lipophilicity and electronic properties of the aryl substituents on the acrylonitrile (B1666552) backbone are thought to play a crucial role in their antimicrobial potency.

The introduction of different functional groups to the core tetrazole structure can also modulate the antimicrobial mechanism. For example, research on 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives, a related class of nitrogen-rich heterocyclic compounds, has shown that alterations in the alkyl substituents can significantly impact their activity against strains like S. aureus. zsmu.edu.ua This suggests that the mechanism of action may involve disruption of the bacterial cell membrane or interaction with specific intracellular targets, which is influenced by the physicochemical properties of the substituents. zsmu.edu.ua

The following table summarizes the antimicrobial activity of selected tetrazole derivatives:

| Compound/Derivative Class | Target Organism(s) | Mechanism of Action | Reference |

| Imide-tetrazole hybrids | Gram-positive and Gram-negative bacteria | Inhibition of DNA gyrase and topoisomerase IV | nih.gov |

| (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives | Various bacterial and fungal strains | Under investigation, likely involves disruption of essential cellular processes | nih.gov |

| 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Under investigation, potentially involves cell membrane disruption | zsmu.edu.ua |

In Vitro Studies on Anticancer Modulating Activity

The anticancer potential of this compound derivatives has been a focal point of recent research, with in vitro studies revealing their ability to modulate cancer cell proliferation through various mechanisms.

One study investigated a tetrazole-containing derivative, {5-[(4,6-di(aziridin-1-yl)-1,3,5-triazin-2-yl)amino]-2,2-dimethyl-1,3-dioxan-5-yl}methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate, and demonstrated its cytotoxic activity against a panel of human cancer cell lines. nih.gov The compound was particularly effective against cervical cancer (HeLa) and human ovarian teratocarcinoma (PA-1) cells. A potential mechanism for its anticancer activity was suggested to be the inhibition of the HIF (Hypoxia-Inducible Factor) pathway, a critical regulator of tumor cell survival and angiogenesis. nih.gov

Another significant finding involves a novel derivative of 5-fluorouracil (5FU) incorporating a 5-Amino-1H-tetrazole moiety. This new analog exhibited superior efficacy in inhibiting the proliferation of the Adenocarcinoma gastric cell line (AGS) compared to 5FU alone. nih.gov In silico studies further supported this finding, indicating a stronger binding affinity of the tetrazole derivative to the anti-apoptotic protein BCL2, a key regulator of apoptosis. nih.gov This suggests that the enhanced anticancer activity may be attributed to the induction of apoptosis through the BCL2 pathway.

The following table presents the in vitro anticancer activity of selected tetrazole derivatives:

| Derivative | Cancer Cell Line(s) | IC50 Value(s) | Potential Mechanism of Action | Reference |

| {5-[(4,6-di(aziridin-1-yl)-1,3,5-triazin-2-yl)amino]-2,2-dimethyl-1,3-dioxan-5-yl}methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate | HeLa, PA-1, Huh7, A549, HEK293 | 3.7 µmol/L (HeLa), 10.6 µmol/L (PA-1), 19.9 µmol/L (Huh7), 41.3 µmol/L (A549), 15.8 µmol/L (HEK293) | HIF pathway inhibition | nih.gov |

| 5-Amino-1H-tetrazole linked 5-fluorouracil analog | Adenocarcinoma gastric cell line (AGS) | 15.67 µg/mL | Inhibition of BCL2 | nih.gov |

Antioxidant Properties and Mechanisms

The antioxidant properties of this compound derivatives are an area of growing interest, with studies indicating their potential to mitigate oxidative stress through various mechanisms.

Research on a tetrazole-containing derivative of 1,3,5-triazine (B166579) has shown that it possesses antioxidant properties, although it did not exhibit antiradical activity across the tested concentrations. nih.gov This suggests that its antioxidant mechanism may not involve direct radical scavenging but could be related to the modulation of endogenous antioxidant systems or the chelation of pro-oxidant metal ions.

In contrast, a series of ester derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid demonstrated significant free radical scavenging potential in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.gov This indicates that these derivatives can directly donate a hydrogen atom or an electron to neutralize free radicals, thereby interrupting the oxidative chain reaction. The antioxidant capacity of these compounds was found to be comparable to or even higher than the standard antioxidant, ascorbic acid. nih.gov

The mechanism of antioxidant action for these tetrazole derivatives is closely linked to their chemical structure. The presence of the tetrazole ring, with its electron-rich nitrogen atoms, and the nature of the substituents on the biphenyl (B1667301) scaffold are believed to contribute to their ability to stabilize and delocalize the radical species formed during the scavenging process.

The following table summarizes the antioxidant activity of selected tetrazole derivatives:

| Derivative | Assay | Findings | Potential Mechanism | Reference |

| {5-[(4,6-di(aziridin-1-yl)-1,3,5-triazin-2-yl)amino]-2,2-dimethyl-1,3-dioxan-5-yl}methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate | Not specified | Exhibits antioxidant properties but no antiradical activity | Modulation of endogenous antioxidant systems or metal chelation | nih.gov |

| Ester derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid | DPPH assay | Significant free radical scavenging potential | Direct radical scavenging via hydrogen/electron donation | nih.gov |

Emerging Research Perspectives and Future Directions

Development of Green Chemistry Principles in Tetrazole Synthesis

The synthesis of tetrazole derivatives is increasingly being guided by the principles of green chemistry, aiming to reduce environmental impact and enhance safety. jchr.orgbenthamdirect.combenthamdirect.com Traditional methods often involve hazardous reagents and solvents, prompting the development of more eco-friendly alternatives. rsc.org For the synthesis of tetrazoles, including potentially (5-Amino-2H-tetrazol-2-yl)acetonitrile, a key focus has been the adoption of greener reaction conditions and catalyst systems.

Multicomponent reactions (MCRs) are emerging as a powerful tool in green tetrazole synthesis, offering step and atom economy by combining multiple starting materials in a single step, thereby reducing waste. benthamdirect.combeilstein-journals.org The Ugi and Passerini reactions are notable MCRs that have been successfully employed for the creation of diverse tetrazole scaffolds. beilstein-journals.orgacs.org Furthermore, the use of water and other green solvents is being explored to replace hazardous organic solvents like DMF. benthamdirect.comorganic-chemistry.org

The development of novel catalytic systems is another cornerstone of green tetrazole synthesis. Nanomaterial-based catalysts, for instance, offer high surface area-to-volume ratios, leading to enhanced catalytic activity and the potential for easier recovery and reusability. rsc.org The application of metal-free reactions and the use of biodegradable catalysts like L-proline are also gaining traction, offering environmentally benign and cost-effective synthetic routes. jchr.orgorganic-chemistry.org These approaches collectively contribute to making the synthesis of tetrazoles, and by extension this compound, more sustainable. benthamdirect.combenthamdirect.com

| Green Chemistry Approach | Description | Potential Advantages for this compound Synthesis |

|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single synthetic operation. benthamdirect.combeilstein-journals.org | Increased efficiency, reduced waste, and access to diverse derivatives. beilstein-journals.org |

| Use of Green Solvents | Employing environmentally benign solvents like water or ethanol. benthamdirect.comorganic-chemistry.org | Reduced toxicity and environmental impact. rsc.org |

| Nanocatalysis | Utilizing catalysts at the nanoscale for improved reactivity and selectivity. rsc.org | Higher yields, milder reaction conditions, and catalyst recyclability. rsc.org |

| Metal-Free Catalysis | Employing organocatalysts or other non-metallic systems. jchr.org | Avoidance of toxic heavy metal contamination in the final product. jchr.org |

Application of Advanced Analytical Techniques for Real-Time Monitoring of Reactions and Processes

The integration of Process Analytical Technology (PAT) is revolutionizing chemical manufacturing by enabling real-time monitoring and control of reactions. nih.gov In the context of tetrazole synthesis, which can involve hazardous intermediates and precise reaction conditions, PAT offers significant advantages in terms of safety and efficiency. researchgate.netacs.org Continuous flow processing, in particular, benefits greatly from the implementation of real-time analytics. magritek.com

Advanced analytical techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Ultraviolet-Visible (UV/Vis) spectroscopy can be integrated directly into the reaction stream. nih.govresearchgate.net This allows for the continuous tracking of reactant consumption, intermediate formation, and product yield. researchgate.net For the synthesis of this compound, such monitoring would enable precise control over reaction parameters, leading to improved product quality and consistency.

The data generated from these in-situ measurements can be used to develop kinetic models and optimize reaction conditions in real-time. researchgate.net This data-driven approach to process development can significantly shorten the time required to move from laboratory-scale synthesis to industrial production. nih.gov

| Analytical Technique | Information Provided | Relevance to this compound Synthesis |

|---|---|---|

| In-situ NMR Spectroscopy | Quantitative information on the concentration of reactants, intermediates, and products. nih.govresearchgate.net | Real-time reaction profiling and kinetic analysis. researchgate.net |

| In-situ FTIR Spectroscopy | Monitoring of functional group transformations during the reaction. researchgate.netacs.org | Detection of key reaction milestones and endpoint determination. acs.org |

| In-situ UV/Vis Spectroscopy | Tracking the concentration of chromophoric species. nih.govresearchgate.net | Monitoring the formation of conjugated systems within the molecule. researchgate.net |

Integration of Machine Learning and Artificial Intelligence for Predictive Design and Property Optimization

Quantitative Structure-Property Relationship (QSPR) models, built using machine learning algorithms, can predict properties such as thermal stability, solubility, and reactivity based on the molecular structure. nih.govrsc.org This predictive capability allows for the in-silico screening of large virtual libraries of compounds, identifying promising candidates for synthesis and experimental validation. mdpi.com

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Predictive Modeling (QSPR) | Using algorithms to correlate molecular structure with specific properties. nih.govrsc.org | Rapidly estimate properties of new derivatives without the need for immediate synthesis. encyclopedia.pub |

| Generative Design | AI models that create novel molecular structures with desired characteristics. jhuapl.edu | Discovery of new this compound analogues with optimized performance. illinois.edu |

| High-Throughput Virtual Screening | Computational screening of large compound libraries to identify promising candidates. mdpi.com | Efficient identification of derivatives with high potential for specific applications. purdue.edu |

Exploration of Novel Interdisciplinary Applications and Cross-Functional Research Areas

The unique chemical properties of the tetrazole ring, such as its planarity and high nitrogen content, make it a versatile scaffold for a wide range of applications. nih.gov this compound and its derivatives have the potential to contribute to various interdisciplinary research areas, spanning from medicine to materials science.

In medicinal chemistry, tetrazoles are often used as bioisosteres for carboxylic acids, offering improved metabolic stability and bioavailability. lifechemicals.comrug.nl The structural motifs present in this compound could be explored for the development of new therapeutic agents. nih.gov

The nitrogen-rich nature of tetrazoles also makes them attractive for the development of energetic materials. rsc.orgrsc.org Research into the energetic properties of this compound derivatives could lead to the discovery of new, high-performance explosives with tailored sensitivity and detonation characteristics. researchgate.netrsc.org

Furthermore, the coordinating ability of the nitrogen atoms in the tetrazole ring allows for the formation of metal-organic frameworks (MOFs) and coordination polymers. bohrium.comresearchgate.netrsc.org These materials have potential applications in gas storage, catalysis, and sensing. The functional groups of this compound could be modified to create novel ligands for the construction of functional coordination materials. bohrium.com

| Interdisciplinary Field | Potential Application of this compound Derivatives | Key Tetrazole Properties |

|---|---|---|

| Medicinal Chemistry | Development of novel therapeutic agents. nih.gov | Bioisosterism with carboxylic acids, metabolic stability. lifechemicals.comrug.nl |

| Energetic Materials | Creation of high-performance, nitrogen-rich explosives. rsc.orgrsc.org | High heat of formation, generation of nitrogen gas upon decomposition. rsc.org |

| Materials Science (Coordination Polymers) | Design of functional materials for gas storage, catalysis, and sensing. bohrium.comrsc.org | Strong coordination ability of the tetrazole ring with metal ions. researchgate.net |

| Agriculture | Development of plant growth regulators. lifechemicals.com | Biological activity of the tetrazole scaffold. lifechemicals.com |

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for (5-Amino-2H-tetrazol-2-yl)acetonitrile?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with cyanoacetohydrazide and methyl benzimidate hydrochloride. The process includes cyclization under reflux conditions in acetic acid, followed by purification via recrystallization (e.g., DMF/acetic acid mixtures). Key parameters include stoichiometric control of sodium acetate and reaction time optimization (3–5 hours) to maximize yield . Structural analogs (e.g., triazole derivatives) suggest nucleophilic substitution and cyclization as critical steps .

Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELX programs (e.g., SHELXL for refinement), crystal parameters (monoclinic system, space group C2/c, unit cell dimensions a = 18.381 Å, b = 4.4429 Å, c = 14.846 Å) are derived. Displacement ellipsoids and R-values (e.g., R = 0.044) validate structural accuracy. Data collection via CCD diffractometers (e.g., Bruker APEXII) with absorption correction (e.g., SADABS) ensures reliability .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow SDS guidelines:

- Personal Protection : Nitrile gloves (tested for permeation resistance), lab coats, and ANSI-approved goggles.

- Ventilation : Use fume hoods to limit vapor exposure; acetonitrile derivatives may release cyanide under metabolic conditions .

- Storage : Tightly sealed containers in cool, dry areas away from ignition sources .

- Emergency Response : For ingestion, avoid inducing vomiting; immediate medical consultation is required due to potential cyanide toxicity .

Advanced Research Questions

Q. How can Central Composite Design (CCD) optimize chromatographic analysis of this compound?

- Methodological Answer : CCD is used to model retention behavior in HPLC/GC. For example:

- Variables : Mobile phase pH, acetonitrile concentration, flow rate.

- Response Surface : Derive quadratic models (e.g., retention time vs. acetonitrile content).

- Validation : Use Derringer’s desirability function to balance resolution and analysis time. Trials with spiked matrices (e.g., 0.9% NaCl) simulate real-world conditions .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for structural validation?

- Methodological Answer : Discrepancies may arise from polymorphism or solvate formation. Mitigation steps:

- Cross-Validation : Compare FT-IR (N-H stretching at ~3300 cm⁻¹) and NMR (tetrazole proton at δ 8.5–9.0 ppm) with SC-XRD hydrogen-bonding networks.

- Thermal Analysis : TGA/DSC to detect hydrate phases affecting crystallographic data .

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict vibrational spectra and compare with experimental results .

Q. How to design a stability-indicating HPLC method for degradation studies?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (acid/base).

- Column Selection : C18 columns with mobile phases combining phosphate buffer (pH 8.9) and acetonitrile/methanol (3:1).

- System Suitability : Use alliance HPLC systems with Empower™ software for precision (RSD < 2%) and robustness testing via factorial designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。